2,5-Dichloropyridine

Catalog No.
S749163
CAS No.
16110-09-1
M.F
C5H3Cl2N
M. Wt
147.99 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,5-Dichloropyridine

CAS Number

16110-09-1

Product Name

2,5-Dichloropyridine

IUPAC Name

2,5-dichloropyridine

Molecular Formula

C5H3Cl2N

Molecular Weight

147.99 g/mol

InChI

InChI=1S/C5H3Cl2N/c6-4-1-2-5(7)8-3-4/h1-3H

InChI Key

GCTFDMFLLBCLPF-UHFFFAOYSA-N

SMILES

Array

Synonyms

5-Chloro-2-chloropyridine; NSC 528661

Canonical SMILES

C1=CC(=NC=C1Cl)Cl

The exact mass of the compound 2,5-Dichloropyridine is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 528661. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,5-Dichloropyridine (CAS: 16110-09-1) is a dihalogenated heteroaromatic building block procured for pharmaceutical and agrochemical synthesis. Unlike symmetrically substituted pyridines, it possesses two electronically distinct chlorine atoms: one adjacent to the nitrogen (C2) and one distal (C5). This intrinsic electronic gradient allows it to function as a linchpin for sequential, orthogonal functionalization. By leveraging the differential reactivity of the C2 and C5 positions, chemists execute regiocontrolled nucleophilic aromatic substitutions (SNAr) and palladium-catalyzed cross-couplings, minimizing the need for protecting group strategies and reducing step counts in the synthesis of active pharmaceutical ingredients [1].

Substituting 2,5-dichloropyridine with close structural analogs, such as 2,6-dichloropyridine or 3,5-dichloropyridine, fundamentally alters synthetic efficiency. Symmetrical dihalopyridines possess identical leaving groups, meaning that mono-substitution inherently risks di-substitution or results in statistical mixtures that require chromatographic separation. Furthermore, the 2,4-dichloropyridine analog has two highly activated positions, making regiocontrol heavily dependent on specialized, sterically demanding ligands. In contrast, the steep electronic disparity between the activated C2-Cl and the unactivated C5-Cl in 2,5-dichloropyridine provides an innate, catalyst-independent bias that ensures predictable orthogonal functionalization during multi-step manufacturing [1].

C5-Selective Cross-Coupling under Ligand-Free Conditions

In standard palladium-catalyzed cross-couplings of dihalopyridines, the reaction typically occurs at the more activated C2 position adjacent to the nitrogen. However, 2,5-dichloropyridine exhibits a distinct reactivity profile under ligand-free "Jeffery" conditions (utilizing multinuclear palladium species), enabling selective cross-coupling at the unactivated C5 position. This specific reactivity allows the C2-Cl bond to be preserved for subsequent functionalization, a sequence not possible with standard C2-directed catalysis [1].

Evidence DimensionRegioselectivity of Suzuki-Miyaura coupling
Target Compound DataPreferential coupling at the C5 position under ligand-free conditions
Comparator Or BaselineStandard Pd-catalysis on 2,5-dichloropyridine (which defaults to C2) and 2,4-dichloropyridine (which requires bulky NHC ligands to avoid C2 coupling)
Quantified DifferenceShifts the primary coupling site from the innate C2 position to the distal C5 position
ConditionsLigand-free "Jeffery" conditions (Pd nanoparticles/multinuclear Pd), room temperature to mild heating

It allows procurement of a single building block to install an aryl group at C5 while preserving the C2-Cl bond for a subsequent, orthogonal SNAr or coupling step.

Regioselective Ir-Catalyzed C-H Borylation

Beyond the reactivity of its carbon-chlorine bonds, 2,5-dichloropyridine can be further functionalized via light-accelerated, iridium-catalyzed C-H borylation. Under photochemical conditions at room temperature, borylation occurs with measured regioselectivity at the C4 position, yielding a tri-functionalized pyridine scaffold while leaving both the C2 and C5 chlorides intact for downstream cross-coupling [1].

Evidence DimensionRegioselectivity of C-H borylation (C4 vs C6 position)
Target Compound Data77% selectivity for the C4 position
Comparator Or BaselineC6 position (14% selectivity)
Quantified Difference5.5-fold preference for C4 over C6 borylation
Conditions[Ir(COD)(OMe)]2 catalyst, tmphen ligand, B2pin2, blue LED (456 nm), 23 °C

Provides a third orthogonal handle (C4-Bpin) without consuming the existing halogens, maximizing the structural complexity achievable from a single starting material.

Innate Orthogonal Reactivity in Nucleophilic Aromatic Substitution (SNAr)

The structural asymmetry of 2,5-dichloropyridine provides a steep electronic gradient that governs its behavior in nucleophilic aromatic substitution (SNAr). The C2-chlorine is activated by the adjacent nitrogen atom, whereas the C5-chlorine is electronically deactivated toward nucleophilic attack. This allows the C2 position to be selectively replaced with a different heteroatom through an SNAr reaction, avoiding the statistical mixtures commonly observed in symmetrical analogs like 2,6-dichloropyridine [1].

Evidence DimensionChemoselectivity in SNAr reactions
Target Compound DataExclusive mono-substitution at the C2 position under standard SNAr conditions
Comparator Or Baseline2,6-Dichloropyridine
Quantified Difference2,6-Dichloropyridine possesses two equally activated sites, leading to mixtures of mono- and di-substituted products unless strictly controlled
ConditionsStandard basic SNAr conditions (e.g., amines/alkoxides, mild heating)

Eliminates the need for complex protecting groups or difficult chromatographic separations, directly lowering the cost of goods and cycle time in API manufacturing.

Orthogonal Scaffold for Pharmaceutical Library Generation

Because 2,5-dichloropyridine allows for C5-selective Suzuki coupling under ligand-free conditions and C2-selective SNAr, it is procured as a core scaffold for generating diverse libraries of di-substituted pyridines. This orthogonal reactivity enables medicinal chemists to systematically vary substituents at the 2- and 5-positions independently, accelerating structure-activity relationship (SAR) studies [1].

Precursor for Tri-Functionalized Pyridines via C-H Borylation

Leveraging its regioselective Ir-catalyzed photochemical C-H borylation at the C4 position, 2,5-dichloropyridine serves as a precursor for tri-functionalized pyridine derivatives. This allows process chemists to introduce a boronic ester handle while retaining the two orthogonal chlorine atoms for subsequent multi-component couplings [1].

Scalable Synthesis of Pyridine-Based Agrochemicals

The innate chemoselectivity of the C2-Cl bond toward nucleophilic attack makes 2,5-dichloropyridine a predictable starting material for agrochemical manufacturing. It avoids the over-substitution risks associated with symmetrical dichloropyridines, ensuring high-purity mono-substituted intermediates that translate to higher overall yields at the pilot-plant scale [1].

XLogP3

2.4

Hydrogen Bond Acceptor Count

1

Exact Mass

146.9642545 Da

Monoisotopic Mass

146.9642545 Da

Heavy Atom Count

8

LogP

2.4 (LogP)

Melting Point

60.5 °C

UNII

FZ623S5E22

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (13.04%): Harmful if swallowed [Warning Acute toxicity, oral];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.83%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

16110-09-1

Wikipedia

2,5-Dichloropyridine

Dates

Last modified: 08-15-2023

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